molecular formula C7H11NO3 B12860466 (R)-1-Methyl-5-oxopyrrolidin-3-yl acetate

(R)-1-Methyl-5-oxopyrrolidin-3-yl acetate

Cat. No.: B12860466
M. Wt: 157.17 g/mol
InChI Key: QLSGTIYOCYNQQZ-ZCFIWIBFSA-N
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Description

®-1-Methyl-5-oxopyrrolidin-3-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound features a pyrrolidine ring, which is a five-membered lactam (cyclic amide), and an acetate group, which is derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate typically involves the esterification of ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and yield. Additionally, the purification of the product can be streamlined using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-5-oxopyrrolidin-3-yl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Hydrolysis: ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid and acetic acid.

    Reduction: ®-1-Methyl-5-hydroxypyrrolidine-3-yl acetate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

®-1-Methyl-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyrrolidine ring may also play a role in binding to the target site, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-5-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.

    1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The hydrolysis product of the ester.

    1-Methyl-5-hydroxypyrrolidine-3-yl acetate: The reduction product of the ester.

Uniqueness

®-1-Methyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the pyrrolidine ring and the acetate group provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

[(3R)-1-methyl-5-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C7H11NO3/c1-5(9)11-6-3-7(10)8(2)4-6/h6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

QLSGTIYOCYNQQZ-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)N(C1)C

Canonical SMILES

CC(=O)OC1CC(=O)N(C1)C

Origin of Product

United States

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